molecular formula C15H15N3O3 B2447981 Benzyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate CAS No. 2375273-69-9

Benzyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate

Cat. No.: B2447981
CAS No.: 2375273-69-9
M. Wt: 285.303
InChI Key: DYKWZMWTHIAXTE-UHFFFAOYSA-N
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Description

Benzyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate is a heterocyclic compound that has garnered interest in the field of organic chemistry due to its unique structure and potential applications. This compound features a pyridazine ring fused with a pyridine ring, creating a complex molecular framework that can participate in various chemical reactions and exhibit diverse biological activities.

Properties

IUPAC Name

benzyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c19-14-13-6-7-18(9-12(13)8-16-17-14)15(20)21-10-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKWZMWTHIAXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=O)NN=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate typically involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with appropriate reagents. One method includes the reaction of this intermediate with pyridyl carboxamidines under controlled conditions to form the desired pyridazine derivative . The reaction conditions often involve the use of trifluoromethanesulfonic anhydride and secondary amines to facilitate the formation of the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

Reaction Conditions

The reactions often require specific conditions such as controlled temperature and solvent choice to optimize yield and purity. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Chemistry

In organic chemistry, Benzyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate serves as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in various organic transformations.

Table: Common Reactions Involving this compound

Reaction TypeDescriptionMajor Products Formed
OxidationIntroduction of additional functional groupsHydroxylated derivatives
ReductionAlteration of oxidation statesMore saturated compounds
SubstitutionReplacement of functional groupsDiverse derivatives

Biology

This compound may exhibit significant biological activity , making it a candidate for studies related to enzyme inhibition and receptor binding. Preliminary studies suggest its potential in:

  • Antimicrobial Activity : Research indicates that derivatives of this compound can demonstrate good antimicrobial properties against various bacterial strains.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial effects of derivatives related to this compound. Compounds showed minimum inhibitory concentration (MIC) values ranging from 420μmolL14-20\mu molL^{-1}, outperforming traditional antibiotics like cefotaxime in certain cases .

Industrial Applications

In industry, this compound can be utilized for developing new materials such as polymers and coatings due to its unique chemical properties. Its ability to undergo various chemical transformations makes it valuable for creating specialized materials with tailored characteristics.

Mechanism of Action

The mechanism of action of Benzyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate involves its interaction with molecular targets, such as enzymes or receptors, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate is unique due to its specific structural features, such as the fused pyridazine and pyridine rings, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Benzyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate is a heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₅H₁₅N₃O₃
Molecular Weight 285.30 g/mol
CAS Number 2375273-69-9

This compound features a complex structure that includes a pyridazine ring fused with a pyridine ring, which is known to facilitate various biological interactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant antimicrobial activity. For instance, benzyl derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. Research suggests that it may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are pivotal in the inflammatory response. Such inhibition can lead to reduced production of pro-inflammatory mediators like prostaglandins and leukotrienes .

Analgesic Properties

The compound has also been studied for its analgesic effects. Pyridazine derivatives often exhibit dual inhibition of COX and LOX pathways, leading to pain relief without the common side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). This makes them promising candidates for developing new analgesics .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can bind to active sites of enzymes such as COX and LOX, inhibiting their activity and thus modulating inflammatory responses.
  • Receptor Modulation : It may interact with specific receptors involved in pain signaling pathways, leading to analgesic effects.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological assays:

  • In vitro studies demonstrated that benzyl derivatives inhibited IL-β production in stimulated HL-60 cells. This suggests potential applications in treating conditions characterized by excessive inflammation .
  • Animal models have shown that the compound significantly reduces edema in rat paw models when administered at specific dosages. This indicates its potential use as an anti-inflammatory agent in clinical settings .

Q & A

Q. What synthetic strategies are recommended for achieving high-yield synthesis of Benzyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate?

Methodological Answer: A one-pot multi-step reaction strategy, as demonstrated for structurally analogous tetrahydroimidazo[1,2-a]pyridine derivatives, is recommended. Key steps include:

  • Cyclization Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance reaction efficiency .
  • Catalyst Selection : Employ Lewis acids (e.g., ZnCl₂) or Brønsted acids to accelerate ring closure .
  • Purification : Utilize column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol to isolate the product with >95% purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (in deuterated DMSO or CDCl₃) to assign hydrogen environments (e.g., benzyl protons at δ ~4.5–5.0 ppm) and carbonyl carbons (δ ~165–175 ppm). Compare shifts to tetrahydroimidazo[1,2-a]pyridine analogs for validation .
  • HRMS : Confirm molecular weight (e.g., calculated vs. observed m/z within 5 ppm error). For example, a related compound showed a 0.0162 Da deviation between theoretical and experimental HRMS .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H stretch at ~3300 cm⁻¹) .

Q. What are the best practices for assessing purity post-synthesis?

Methodological Answer:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to quantify purity (>98% target) .
  • Melting Point Analysis : Compare observed melting range (e.g., 215–225°C) to literature values for consistency .
  • Elemental Analysis : Ensure C, H, N percentages align with theoretical values (e.g., ±0.3% tolerance) .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data during structural elucidation?

Methodological Answer:

  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals. For example, HMBC correlations can confirm connectivity between the benzyl group and the pyridazine core .
  • Deuterium Exchange : Identify labile protons (e.g., NH groups) by comparing spectra in D₂O vs. DMSO .
  • Dynamic Effects : Consider restricted rotation in hindered environments (e.g., diastereotopic benzyl protons) to explain split signals .

Q. How can computational chemistry predict reactivity in nucleophilic reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model electrostatic potential maps. For example, the electron-deficient pyridazine ring may favor nucleophilic attack at the 3-position .
  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to identify reactive sites. A small gap (~4 eV) suggests higher reactivity .
  • Solvent Effects : Simulate solvation models (e.g., PCM) to predict regioselectivity in polar vs. nonpolar solvents .

Q. What methodologies optimize regioselectivity in pyridazine ring cyclization?

Methodological Answer:

  • Temperature Control : Lower temperatures (0–5°C) favor kinetic control, reducing side products. For example, a 60% yield improvement was observed at 4°C for a related pyridazine derivative .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) on the benzyl moiety direct cyclization to the meta position .
  • Catalytic Additives : Use Pd(OAc)₂ to enhance regioselectivity via transition-state stabilization .

Q. How do electronic effects influence the stability of the tetrahydropyrido[3,4-d]pyridazine core?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Nitro or cyano substituents increase ring strain, reducing thermal stability (e.g., decomposition above 200°C) .
  • Electron-Donating Groups (EDGs) : Methoxy or methyl groups enhance resonance stabilization, improving solubility in aprotic solvents .
  • pH-Dependent Stability : Under acidic conditions (pH < 3), the pyridazine ring may undergo hydrolysis, necessitating neutral buffer systems during storage .

Data Contradiction Analysis

Q. How to address discrepancies between elemental analysis and HRMS data?

Methodological Answer:

  • Impurity Profiling : Use LC-MS to identify co-eluting impurities (e.g., unreacted starting materials) that skew elemental analysis .
  • Isotopic Pattern Validation : Compare HRMS isotopic distributions (e.g., ⁷⁹Br/⁸¹Br in brominated analogs) to theoretical patterns .
  • Hydration Effects : Account for hydrate formation (e.g., hemihydrate in HRMS vs. anhydrous elemental analysis) by drying samples at 100°C under vacuum .

Q. What experimental designs mitigate oxidative degradation during storage?

Methodological Answer:

  • Inert Atmosphere Storage : Use argon-purged vials to prevent oxidation of the tetrahydropyrido ring .
  • Stabilizing Buffers : Dissolve the compound in pH 6.5 ammonium acetate buffer to reduce keto-enol tautomerism .
  • Lyophilization : Freeze-dry the compound to remove residual solvents (e.g., DMSO) that accelerate degradation .

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